FG-2216 is primarily recognized for its role as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which has implications in enhancing erythropoietin production under conditions of low oxygen availability .
The synthesis of FG-2216 involves several key steps that incorporate specific reagents and conditions to yield the final product. While detailed synthetic routes are proprietary and often not fully disclosed in public literature, general methodologies for similar compounds can provide insight.
The exact parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity but are often tailored based on laboratory capabilities and desired outcomes.
FG-2216 features a complex molecular structure characterized by:
The structural integrity of FG-2216 is crucial for its function as a prolyl hydroxylase inhibitor, influencing its ability to bind to target enzymes involved in hypoxia signaling pathways .
FG-2216 participates in several chemical reactions primarily associated with its inhibition of prolyl hydroxylases. These enzymes typically catalyze the hydroxylation of specific proline residues in hypoxia-inducible factors, marking them for degradation under normoxic conditions.
The inhibition constant (IC50) for FG-2216 against prolyl hydroxylase domain 2 enzyme is reported to be approximately 3.9 μM .
FG-2216 functions primarily by inhibiting prolyl hydroxylases that regulate the stability of hypoxia-inducible factors. Under normal oxygen conditions, these factors undergo hydroxylation, leading to their degradation via the von Hippel-Lindau ubiquitin-proteasome pathway.
This mechanism illustrates how FG-2216 can mimic hypoxic conditions at a cellular level, promoting adaptive responses that enhance oxygen delivery and utilization .
FG-2216 possesses several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not explicitly available |
Log P (octanol-water partition coefficient) | Not explicitly available |
pKa | Not explicitly available |
These properties affect its pharmacokinetics and bioavailability .
FG-2216 has potential applications primarily in the treatment of anemia associated with chronic kidney disease and other conditions where erythropoietin production is impaired due to insufficient oxygen levels.
FG-2216 represents a pioneering chemical entity in the class of hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), designed to therapeutically modulate the body’s adaptive response to hypoxia. This orally bioavailable small molecule specifically targets the oxygen-sensing machinery within cells, enabling pharmacological activation of hypoxic signaling pathways under normoxic conditions. Its development marked a significant departure from conventional erythropoiesis-stimulating agent (ESA) therapies by leveraging endogenous physiological regulation mechanisms to stimulate erythropoietin (EPO) production and improve iron metabolism. As a first-generation clinical candidate, FG-2216 established the proof-of-concept for targeting the HIF pathway in renal anemia and provided critical insights into the multifaceted biology of HIF regulation beyond erythropoiesis [1] [3] [5].
The physiological response to hypoxia is centrally coordinated by the hypoxia-inducible factor (HIF) pathway, with prolyl hydroxylase domain (PHD) enzymes serving as the primary oxygen sensors. These iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases regulate HIF-α subunit stability through post-translational modification. Under normoxic conditions, PHD enzymes (PHD1, PHD2, and PHD3) catalyze the hydroxylation of specific proline residues (Pro402 and Pro564 in HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits. This hydroxylation creates a recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, targeting HIF-α for rapid proteasomal degradation [1] [8].
The oxygen sensitivity of PHDs arises from their relatively high Michaelis constant (Km) for oxygen (approximately 230-250 μM), positioning them ideally to function as cellular oxygen detectors. When cellular oxygen tension decreases below this threshold—whether through environmental hypoxia, reduced perfusion, or increased metabolic consumption—PHD activity declines dramatically. Consequently, HIF-α subunits evade degradation, dimerize with constitutively expressed HIF-1β, and translocate to the nucleus where they activate transcription of hundreds of hypoxia-responsive genes [1] [3] [8].
Table 1: Characteristics of Human Prolyl Hydroxylase Domain Enzymes
Isoform | Gene Name | Primary Subcellular Localization | Key Functional Roles | Tissue Distribution |
---|---|---|---|---|
PHD1 | EGLN2 | Nucleus | Metabolic adaptation, Osteogenesis | Highly expressed in testis, heart, and liver |
PHD2 | EGLN1 | Cytoplasm | Primary systemic oxygen sensor, Angiogenesis regulation | Ubiquitous, highest in adipose tissue |
PHD3 | EGLN3 | Cytoplasm/Nucleus | Neuronal differentiation, Adrenergic function | Expressed in heart, placenta, and brain |
PHD2 is recognized as the predominant regulator of systemic HIF-1α and HIF-2α stability, with genetic studies confirming its non-redundant role in oxygen homeostasis. PHD1 and PHD3 exhibit more specialized and context-dependent functions, including metabolic reprogramming and neuronal development. The differential expression patterns and substrate preferences of these isoforms create a sophisticated regulatory network for tissue-specific hypoxic responses [1] [8]. This enzymatic system presented an ideal pharmacological target for modulating the HIF pathway, leading to the development of selective inhibitors including FG-2216.
FG-2216 functions as a potent, selective, and reversible competitive antagonist of 2-oxoglutarate (2-OG) binding at the catalytic site of PHD enzymes. Structurally, it belongs to the pyrimidine-5-carboxamide chemical class, designed to mimic the planar conformation of the endogenous 2-OG co-substrate. Unlike earlier broad-spectrum hydroxylase inhibitors (e.g., dimethyloxalylglycine [DMOG]), FG-2216 exhibits enhanced selectivity for PHD isoforms over other 2-OG-dependent dioxygenases through precise molecular interactions with key residues in the PHD2 active site [6] [9].
The inhibition kinetics of FG-2216 demonstrate concentration-dependent suppression of HIF-α prolyl hydroxylation, with biochemical studies reporting half-maximal inhibitory concentrations (IC50) in the low micromolar range against recombinant human PHD2 enzyme. This inhibition leads to rapid accumulation of HIF-α subunits (primarily HIF-2α for EPO regulation) and subsequent activation of downstream target genes. Crucially, FG-2216 enhances EPO transcription in both renal interstitial fibroblasts and hepatocytes, compensating for the loss of renal EPO production in chronic kidney disease (CKD). Additionally, it simultaneously modulates iron metabolism genes—increasing duodenal iron transporters (DMT1, DCYTB) while suppressing hepatic hepcidin expression—thereby addressing the functional iron deficiency commonly associated with renal anemia [5] [6] [9].
Table 2: Biochemical and Functional Parameters of FG-2216
Parameter | Characteristics | Functional Significance |
---|---|---|
Chemical Class | Pyrimidine-5-carboxamide derivative | Provides structural mimicry of 2-oxoglutarate |
Mechanism | Competitive inhibition at 2-OG binding site | Reversible suppression of PHD catalytic activity |
Primary Biochemical Effect | Suppression of HIF-α subunit prolyl hydroxylation | IC50 values in low micromolar range for PHD2 |
Primary Physiological Effects | 1. Upregulation of EPO transcription in kidney and liver2. Enhanced duodenal iron absorption3. Hepcidin suppression4. Increased transferrin receptor expression | Comprehensive approach to erythropoiesis stimulation |
The therapeutic effect of FG-2216 was dramatically demonstrated in a landmark clinical study involving anephric hemodialysis patients. Despite the absence of kidneys—the primary site of physiological EPO production—oral administration of FG-2216 induced a 14.5-fold increase in plasma EPO levels. This finding provided unequivocal evidence that pharmacological PHD inhibition could activate hepatic EPO production, fundamentally altering the understanding of EPO biology and therapeutic possibilities for renal anemia. The magnitude and kinetics of EPO induction were notably distinct from recombinant EPO administration, with FG-2216 producing a more physiological pattern of EPO expression [5].
The development of FG-2216 emerged from a convergence of fundamental discoveries in oxygen biology and medicinal chemistry. The foundational work began with Semenza and Wang's identification of HIF-1 in 1992, followed by the seminal discovery in 2001 by three independent research groups (led by Kaelin, Ratcliffe, and Semenza) that PHD enzymes function as oxygen-dependent regulators of HIF-α stability. This mechanistic understanding immediately suggested that pharmacological inhibition of PHDs could activate the HIF pathway therapeutically [3] [8].
Early proof-of-concept utilized non-selective 2-OG analogs like dimethyloxalylglycine (DMOG) and iron chelators (e.g., deferoxamine), which stabilized HIF-α but lacked drug-like properties. Medicinal chemistry efforts subsequently focused on developing selective, orally bioavailable inhibitors with favorable pharmacokinetic profiles. FG-2216 emerged from high-throughput screening campaigns at FibroGen, Inc., which identified pyrimidine-5-carboxamide as a privileged scaffold for PHD inhibition. Optimization yielded FG-2216 as a clinical candidate with sufficient potency, selectivity, and oral bioavailability for human testing [5] [9].
Table 3: Historical Milestones in PHD Inhibitor Development Leading to FG-2216
Year | Milestone | Significance |
---|---|---|
1992 | Identification of HIF-1 | Discovery of master hypoxia-responsive transcription factor |
2001 | Characterization of PHD enzymes | Identification of oxygen-sensing mechanism for HIF regulation |
2003-2005 | Preclinical validation with small molecule inhibitors | Proof-of-concept in rodent anemia models |
2006 | Phase 1 clinical trial of FG-2216 | First demonstration of pharmacological EPO induction in humans |
2007 | Clinical study in anephric patients | Confirmation of extra-renal EPO induction capacity |
FG-2216 entered clinical development as the first orally active HIF-PHI to demonstrate EPO induction in humans. Its phase 1 trial established critical pharmacological principles: dose-dependent plasma EPO elevation, induction of endogenous EPO with a more physiological pharmacokinetic profile compared to recombinant proteins, and activity in anephric patients. These findings catalyzed the development of second-generation compounds (roxadustat, vadadustat, daprodustat) and positioned FG-2216 as the prototype for a novel therapeutic class. While clinical development of FG-2216 was ultimately discontinued due to safety considerations unrelated to its primary mechanism, its scientific contribution remains foundational to the field [5] [9] [10].
The legacy of FG-2216 extends beyond anemia treatment, as evidenced by preclinical studies demonstrating protective effects in models of metabolic syndrome and cardiorenal disease. In obese ZSF1 rats with chronic kidney disease, FG-2216 treatment improved nephropathy, reduced cardiac hypertrophy and fibrosis, ameliorated obesity, and enhanced glucose metabolism. These findings suggest that HIF activation through PHD inhibition may have therapeutic benefits extending beyond erythropoiesis to address multiple comorbidities associated with chronic diseases [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7